Mofarotene

Description

Characterization of Mofarotene within the Arotinoid Classthis compound is classified as an arotinoid, which are synthetic retinoid derivatives. Arotinoids, including compounds like arotinoid acid (TTNPB), represent a class of synthetic retinoids developed with the aim of therapeutic applications, such as in the treatment of psoriasis and other hyperkeratotic skin disordersncats.io. This compound is described as an arotinoic acid derivative featuring a morpholine (B109124) structure in its polar end groupnih.gov. This structural characteristic contributes to its classification within the arotinoid group.

Differentiating this compound's Receptor Interaction Profile from Classical RetinoidsRetinoids primarily exert their effects by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs)mdpi.comnih.gov. These receptors function as ligand-dependent transcriptional regulators, often forming heterodimers (RAR-RXR) to control gene expression by binding to specific DNA sequences called Retinoic Acid Response Elements (RAREs)mdpi.comub.edubiorxiv.org. There are three subtypes of RARs (RARα, RARβ, and RARγ) and three subtypes of RXRs (RXRα, RXRβ, and RXRγ)medchemexpress.comwikipedia.org. The diverse biological actions of retinoids are mediated through the specific binding affinities and activation profiles of these receptor subtypesmedchemexpress.comwindows.net.

This compound, like other retinoic acid agents, is known to bind to and activate retinoic acid receptors (RARs) nih.gov. This interaction leads to alterations in the expression of certain genes, influencing cellular processes such as differentiation and proliferation nih.gov. While classical retinoids like all-trans retinoic acid (ATRA) interact with both RARs and, indirectly, RXRs (through heterodimerization), the specific receptor interaction profile of this compound within the RAR and RXR subtypes differentiates it from classical retinoids and other synthetic analogs. Research indicates that the ability of retinoids to selectively activate one or a subset of these receptors is a key aspect of their biological activity and potential therapeutic applications ouhsc.edu. Arotinoids, in general, have been studied for their activity against proliferation of human tumor cell lines . Studies on this compound have shown its ability to inhibit hematopoiesis in vitro by preventing the maturation of primitive progenitor cells, suggesting an influence on differentiation processes nih.gov. Furthermore, research indicates that this compound can inhibit melanoma cell motility by affecting the organization of the cytoskeleton and increasing vinculin-containing focal contacts nih.gov. These observed effects are mediated through its interaction with retinoid receptors, highlighting its distinct pharmacological profile compared to pan-agonists or retinoids with different receptor selectivities.

Data Tables

| Compound Name | Receptor Interaction | Key Biological Activities |

| All-trans Retinoic Acid | Binds and activates RARs; forms heterodimers with RXRs | Essential for differentiation, proliferation, vision, immunity, embryonic development mdpi.com |

| This compound | Binds and activates RARs nih.gov | Induces differentiation, decreases cell proliferation, inhibits melanoma cell motility nih.govnih.gov, inhibits hematopoiesis nih.gov |

Research Findings Highlights

this compound has demonstrated differentiation-inducing and antineoplastic activity nih.gov.

It can alter gene expression through RAR activation, leading to decreased cell proliferation nih.gov.

Studies have shown this compound's ability to inhibit melanoma cell motility by increasing vinculin-containing focal contacts nih.gov.

In in vitro studies using murine long-term bone marrow cultures, this compound inhibited hematopoiesis by blocking the differentiation of very primitive progenitors nih.gov. This effect was dose-dependent, and the inhibition of total cell and progenitor cell production was observed nih.gov.

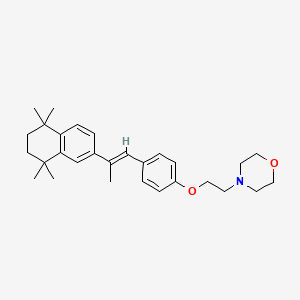

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQPTBCOEKUHBH-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OCCN2CCOCC2)C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OCCN2CCOCC2)/C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032006 | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125533-88-2 | |

| Record name | Mofarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125533-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125533882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K3CVY8F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Mofarotene S Molecular and Cellular Mechanisms

Investigation of Retinoid Receptor Modulatory Activity

Retinoids typically exert their biological effects by binding to and activating nuclear retinoid receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). medchemexpress.comwikipedia.org These receptors function as ligand-dependent transcription factors, often forming heterodimers (most notably RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) to modulate gene expression. medchemexpress.comwikipedia.orgresearchgate.net

Identification of Non-Canonical Receptor Binding Pathways

Research suggests that mofarotene's mechanism of action may extend beyond canonical retinoid receptor activation. One study on Burkitt's lymphoma cells indicated that this compound was not acting through the nuclear retinoic acid receptors RARs, as all-trans and 9-cis retinoic acids did not replicate its effect on NADH dehydrogenase subunit-1 (NDI) expression. nih.gov This down-regulation of NDI, a component of mitochondrial respiratory chain Complex I, was specific to this compound in certain cancer cell lines. nih.govnih.gov This finding points towards potential non-canonical pathways through which this compound exerts its effects, possibly involving direct or indirect modulation of mitochondrial function independent of classical nuclear retinoid receptor signaling. nih.govnih.gov Non-canonical signaling pathways can involve diverse mechanisms that diverge from the typical ligand-receptor-transcription factor cascade. researchgate.netresearchgate.netfrontiersin.orgnih.gov

Analysis of Cellular Proliferation and Differentiation Pathways

This compound has been shown to induce strong antiproliferative and apoptotic responses in various cancer cells. nih.govmedchemexpress.eumedchemexpress.com It inhibits hematopoiesis in vitro by preventing maturation from primitive progenitor cells. medchemexpress.eumedchemexpress.comnih.gov

Induction of Apoptosis Mechanisms

This compound-induced apoptosis is associated with several key cellular events. nih.govmedchemexpress.eumedchemexpress.com

Mitochondrial Membrane Depolarization and Permeabilization

A significant event in this compound-induced apoptosis is mitochondrial membrane depolarization. nih.govmedchemexpress.eumedchemexpress.com The mitochondrial membrane potential () is crucial for energy storage during oxidative phosphorylation, and its collapse is an early indicator of apoptosis, coinciding with the opening of mitochondrial permeability transition pores. nih.govsigmaaldrich.combio-rad-antibodies.comsartorius.com this compound's effect on mitochondrial function, potentially through the down-regulation of NADH dehydrogenase subunit-1, contributes to this depolarization. nih.govnih.gov Inhibition of the mitochondrial respiratory chain has been shown to suppress ATP recovery and apoptosis, further supporting the role of mitochondrial dysfunction in this compound's proapoptotic effects. nih.gov

Observed Mitochondrial Effects of this compound:

| Cellular Event | Observation | Reference |

| Mitochondrial Membrane Potential | Depolarization | nih.govmedchemexpress.eumedchemexpress.com |

| Reactive Oxygen Species (ROS) | Enhanced production | nih.govmedchemexpress.eumedchemexpress.com |

| NADH Dehydrogenase subunit-1 (NDI) | Down-regulation in certain cell lines | nih.govnih.gov |

| Intracellular ATP content | Transient drop | nih.gov |

Caspase Activation and Executioner Pathway Involvement (Caspase-3 and -9)

This compound-induced apoptosis is also linked to the activation of caspases, specifically caspase-3 and caspase-9. nih.govmedchemexpress.eumedchemexpress.com Caspases are a family of cysteine proteases that are central executioners of apoptosis. biovendor.comnih.gov Caspase-9 is considered an initiator caspase in the intrinsic apoptotic pathway, becoming activated after the release of cytochrome c from depolarized mitochondria. biovendor.comnih.gov Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3. biovendor.comnih.gov The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. biovendor.com

Caspase Activation by this compound:

| Caspase | Activation Status | Reference |

| Caspase-3 | Activated | nih.govmedchemexpress.eumedchemexpress.com |

| Caspase-9 | Activated | nih.govmedchemexpress.eumedchemexpress.com |

The involvement of mitochondrial membrane depolarization and the subsequent activation of caspase-9 and caspase-3 highlights the activation of the intrinsic apoptotic pathway as a key mechanism by which this compound exerts its anti-cancer effects. nih.govmedchemexpress.eumedchemexpress.combiovendor.com

Reactive Oxygen Species Generation and Cellular Stress Response

This compound has been shown to induce apoptosis, a process associated with the enhanced production of reactive oxygen species (ROS) medchemexpress.comnih.gov. ROS are highly reactive chemicals formed from oxygen, water, and hydrogen peroxide, and they play important roles in both normal cellular function and pathological conditions wikipedia.org. While mitochondria are a significant source of ROS production through the electron transport chain, ROS can also function as signaling molecules nih.govfrontiersin.org. This compound-induced apoptosis is also linked to mitochondrial membrane depolarization and the activation of caspases-3 and -9 medchemexpress.comnih.gov. This suggests that the proapoptotic effects of this compound are mediated, at least in part, through changes in mitochondrial function and the subsequent generation of ROS, contributing to cellular stress and the initiation of programmed cell death nih.gov.

Modulation of Intercellular Communication through Gap Junctions

Information regarding the direct modulation of intercellular communication through gap junctions by this compound was not found in the provided search results.

Suppression of Malignant Cell Motility

Information specifically detailing the suppression of malignant cell motility by this compound was not found in the provided search results.

Genomic and Proteomic Regulation by this compound

This compound influences gene expression, leading to altered protein levels in susceptible cells targetmol.com. Unlike some classical retinoids, this compound does not appear to act through direct binding and activation of RAR-α or RAR-β1, although it may modify gene expression otherwise controlled by RARs or an unknown metabolite might interact with retinoid receptors .

Transcriptional Control of Mitochondrial Genes

A key aspect of this compound's mechanism involves the down-regulation of mitochondrial gene expression aacrjournals.orgnih.govaacrjournals.orgspringernature.comresearchgate.net. The human mitochondrial genome encodes a limited number of proteins, primarily components of the mitochondrial respiratory complexes, and their proper expression is vital for cellular homeostasis mdpi.com.

Down-regulation of NADH Dehydrogenase Subunit 1 (NDI) Expression

Research has specifically identified that this compound down-regulates the transcription of a mitochondrial gene encoding a subunit of NADH dehydrogenase (NDI) aacrjournals.orgnih.govresearchgate.netcarcinogenesis.comnih.govthermofisher.com. NDI, also known as MT-ND1, is a subunit of the mitochondrial respiratory chain Complex I, which is essential for catalyzing electron transfer wikipedia.orggenecards.org. This down-regulation of NDI expression by this compound has been observed in various cancer cell lines, including breast cancer cell lines MDA-MB-231, ZR-75-I, and MCF-7, as well as a pancreatic cancer cell line (BxPC3) nih.govresearchgate.netcarcinogenesis.com. This effect appears to be specific to this compound and was not observed with other retinoids like all-trans and 9-cis retinoic acids nih.govresearchgate.net. The down-regulation of NDI may contribute to a transient drop in intracellular ATP content and is considered a potential explanation, in part, for the anti-proliferative effects of this compound nih.govnih.gov.

The following table summarizes the observed effect of this compound on NDI expression in different cell lines:

| Cell Line | Cell Type | This compound Effect on NDI Expression | Citation |

| MDA-MB-231 | Breast Cancer | Down-regulated | nih.govresearchgate.netcarcinogenesis.com |

| ZR-75-I | Breast Cancer | Down-regulated | nih.govresearchgate.netcarcinogenesis.com |

| MCF-7 | Breast Cancer | Down-regulated | nih.govresearchgate.netcarcinogenesis.com |

| BxPC3 | Pancreatic Cancer | Down-regulated | nih.govresearchgate.net |

| Wi-38 | Normal Fibroblast | No effect | nih.govresearchgate.net |

| Several other tumor lines | Tumor | No effect | nih.govresearchgate.net |

Differential Gene Expression Screening Methodologies

The identification of genes regulated by this compound, such as NDI, has been facilitated by differential gene expression screening methodologies nih.govaacrjournals.orgnih.gov. Differential gene expression analysis is a technique used to compare gene expression levels between different conditions, such as treated versus untreated cells, to identify genes with significant changes in expression nih.govcd-genomics.combigomics.ch. Early methods for gene expression analysis included Northern blotting and in situ hybridization danaher.com. More modern and widely used techniques for transcriptome analysis include RNA sequencing (RNA-Seq), DNA microarrays, and quantitative polymerase chain reaction (qPCR) thermofisher.comcd-genomics.comdanaher.comnews-medical.netbio-rad.comnih.gov.

Differential screening of cDNA libraries with probes prepared from treated and untreated cells has been employed to identify genes regulated by this compound nih.gov. Differential display is another methodology that has been used for cloning differentially expressed genes oup.com. Statistical methods, such as t-tests, ANOVA, EdgeR, and DESeq2, are crucial for identifying statistically significant differences in gene expression levels nih.govcd-genomics.combigomics.ch. Confirmation of differential gene expression findings using a second methodology is often considered critical to validate results and detect potential false positives nih.gov.

Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

Research indicates that this compound influences the expression of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27. Studies have shown that this compound treatment leads to a marked upregulation of both p21 and p27. lipidmaps.orgnih.gov This upregulation is associated with an observed increase in the fraction of cells in the G1 phase of the cell cycle. lipidmaps.org The accumulation of cells in the G1 phase suggests that this compound induces a cell cycle arrest at this critical checkpoint, preventing uncontrolled cell proliferation. Concurrently with the upregulation of p21 and p27, a shift of retinoblastoma (Rb) protein into its hypophosphorylated form has been observed. lipidmaps.org Hypophosphorylated Rb is known to bind to and inactivate E2F transcription factors, further reinforcing the G1 cell cycle arrest.

Studies comparing this compound's activity to other retinoids, such as all trans-retinoic acid, 13-cis retinoic acid, and 9-cis retinoic acid, on pancreatic cancer cell lines demonstrated that this compound effectively inhibited cell growth. lipidmaps.org Half-maximal inhibition of cell proliferation by this compound was observed at concentrations ranging between 0.14 x 10-6 and 3.8 x 10-6 mol/l, with minimal cytotoxicity. lipidmaps.org In contrast, the other retinoids tested did not achieve over 50% growth inhibition across all cell lines compared to controls. lipidmaps.org

The observed upregulation of p21 and p27, coupled with the induction of G1 arrest and the hypophosphorylation of Rb protein, suggests that this compound exerts its anti-proliferative effects, at least in part, by modulating the activity of key cell cycle regulatory proteins. lipidmaps.org

Influence on Carcinogen Metabolic Activation Enzymes (e.g., NAD(P)H2 oxidoreductases, DT-diaphorase)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a role in catalyzing the two-electron reduction of quinones, which can protect cells against mutagenicity and carcinogenicity. uni.luuniprot.org This enzyme is often found at elevated levels in various tumors and can be induced by certain compounds. uni.lu NAD(P)H2 oxidoreductases are a broader class of enzymes involved in redox reactions, including those that utilize NAD(P)H as an electron donor. wikipedia.orgnih.gov

While the role of enzymes like NAD(P)H2 oxidoreductases and DT-diaphorase in the metabolic activation and detoxification of carcinogens is well-established, the direct influence of this compound specifically on the upregulation or modulation of the activity or expression of these enzymes is not clearly and consistently demonstrated in the currently available search results. One study exploring the inhibition of oral carcinogenesis by this compound in rats raised the possibility that this compound could block certain steps of metabolic activation involving NAD(P)H2 oxidoreductases, including DT-diaphorase, in the context of a specific carcinogen (4-NQO). However, that study also noted that the mechanism was still elusive and referred to this as a suspected possibility rather than a confirmed mechanism of action involving upregulation. Another source listed Mofarotenes among various compounds in a patent context that also mentioned DT-diaphorase and NAD(P)H:quinone oxidoreductase, but did not specify a direct influence of this compound on these enzymes. googleapis.com Therefore, based on the provided information, a definitive statement about this compound's direct influence, particularly upregulation, on carcinogen metabolic activation enzymes such as NAD(P)H2 oxidoreductases and DT-diaphorase cannot be conclusively made.

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process by which eukaryotic cells generate ATP through the oxidation of nutrients. Targeting OXPHOS has emerged as a potential strategy in cancer therapy, as some cancer cells exhibit a dependence on this pathway for energy production and survival. fishersci.dknih.govuni-goettingen.de

Arotinoid this compound has been identified as an inhibitor of mitochondrial OXPHOS. wikipedia.org This places this compound among a group of compounds, including oligomycin (B223565) and β-TOS, that can target the OXPHOS machinery. wikipedia.org Inhibition of OXPHOS can disrupt cellular energy production and potentially lead to deleterious effects on cancer cells, such as cell cycle arrest and the induction of cell death. wikipedia.org

While the provided information identifies this compound as an OXPHOS inhibitor, further detailed research findings specifically on the extent and mechanisms of this compound's OXPHOS inhibition, including which specific complexes within the electron transport chain are targeted, are not extensively detailed in the immediate search results. However, its classification as an OXPHOS inhibitor suggests a mechanism of action that involves disrupting mitochondrial respiration and ATP synthesis, potentially impacting the energy metabolism of susceptible cells.

Preclinical Assessment of this compound's Biological Efficacy

Preclinical investigations into this compound (also known as Ro 40-8757), an arotinoid, have explored its biological efficacy, particularly focusing on its effects in defined cellular systems. These studies have provided insights into its anti-proliferative activity in various human tumor cell lines and its modulatory effects on hematopoietic stem and progenitor cells.

In Vitro Studies in Defined Cellular Systems

In vitro studies utilizing established cell lines have been instrumental in characterizing this compound's direct effects at the cellular level.

Anti-proliferative Effects in Human Tumor Cell Lines

This compound has demonstrated anti-proliferative activity across a range of human cancer cell lines in vitro. Studies have investigated its effects on cell lines derived from various cancer types, including breast, lung, ovarian, melanoma, pancreatic, colorectal, and cervical cancers, as well as large cell lung carcinoma. nih.govgoogleapis.commedchemexpress.euepo.orgresearchgate.netfrontiersin.orgfrontiersin.orgmedsci.orgplos.orgnih.govmdpi.commedchemexpress.comnih.govoncotarget.com

In one study, this compound was tested against nine human cancer cell lines, including estrogen receptor-positive (MCF-7, ZR-75-1) and estrogen receptor-negative (MDA-MB-231, BT-20) breast cancer lines, a cervix carcinoma line (KB-3-1), lung adenocarcinoma lines (A549, HLC-1), a large cell lung cancer line (LXFL 529), and colorectal lines (CXF 243, CXF 280). nih.gov Proliferation of most of these lines, with the exception of the two lung adenocarcinoma lines, was inhibited by lower concentrations of this compound compared to all-trans retinoic acid (RA) or 13-cis RA at equivalent inhibition levels. nih.gov The degree of inhibition observed was dependent on both the concentration of this compound and the duration of exposure. nih.gov this compound was found to be non-cytotoxic in these studies, and no morphological signs indicative of differentiation were apparent in cultures treated for up to two weeks. nih.gov The activity of this compound on cell lines like KB-3-1, which are not inhibited by all-trans RA, and its lack of binding to nuclear retinoic acid receptors suggest it may represent a distinct class of anti-proliferative agents. nih.gov

Further research examined the anti-proliferative effects of this compound on human gastrointestinal and pancreatic cancer cell lines. nih.gov Half-maximal inhibition of cell proliferation by this compound in these cell lines was observed at concentrations ranging from 0.18 to 0.57 µM. nih.gov In retinoid-resistant CAPAN 620 pancreatic cells, the concentration required for half-maximal inhibition increased to 4.7 µM. nih.gov this compound was found to be significantly more potent than all-trans retinoic acid in these cell lines. nih.gov The sensitivity of 5-fluorouracil (B62378) (5FU)-resistant colonic cells to this compound was similar to that of the parental cells, suggesting an action independent of pyrimidine (B1678525) metabolism. nih.gov this compound did not induce differentiation in HT29 cells and did not appear to interact with receptor signal transduction pathways controlled by serum components like growth factors. nih.gov However, it was observed to induce significant accumulation of the dephosphorylated, active form of the tumor-suppressor protein. nih.gov

While specific data tables detailing IC50 values for each cell line across all mentioned cancer types were not consistently available across the search results, the findings consistently indicate that this compound exhibits anti-proliferative activity in a variety of human tumor cell lines in vitro.

Hematopoietic Stem and Progenitor Cell Modulation

Studies have also investigated the effects of this compound on hematopoietic stem and progenitor cells (HSPCs) in vitro, primarily using murine models. nih.govmedchemexpress.comsemanticscholar.orgnih.govresearchgate.netescholarship.orghematology.orgmedchemexpress.comnih.govnih.govstemcell.commountsinai.orghku.hkfrontiersin.orgcolab.wsoup.com These studies reveal a significant modulatory effect, particularly on the maturation and production of these cells.

This compound has been shown to inhibit hematopoiesis in vitro by preventing the maturation of primitive progenitor cells. nih.govmedchemexpress.comsemanticscholar.org In studies using murine long-term bone marrow cultures, this compound strongly inhibited total cell production in a dose-dependent manner. nih.gov Progenitor cell production was also inhibited, though to a lesser extent. nih.gov This suggests a block in the differentiation process at an early stage. nih.gov

In long-term bone marrow cultures, the addition of 1 µmol/L this compound at the initiation of the culture did not affect the formation of the adherent layer. nih.gov However, it significantly inhibited the production of total nucleated cells and progenitors over the subsequent 10 weeks, with inhibition rates of 95% and 96%, respectively. nih.gov

Here is a representation of the quantitative data on cell production inhibition:

| Culture Condition | Total Nucleated Cell Production Inhibition (%) | Progenitor Cell Production Inhibition (%) |

| 1 µmol/L this compound at culture initiation (10 weeks) | 95 | 96 |

Despite the significant inhibition of cell and progenitor production, studies indicate that long-term culture-initiating cells (LTC-ICs) survived this compound treatment. nih.gov After the cessation of this compound treatment, progenitor cell levels began to increase immediately, and cell production reached levels comparable to control cultures within four weeks. nih.gov Hematopoiesis was maintained for an additional 14 weeks, further supporting the survival of LTC-ICs. nih.gov

Assays of spleen colony-forming units (CFU-S) in the adherent layers of bone marrow cultures treated with this compound showed an enrichment of day-13 CFU-S relative to the more mature day-9 CFU-S. nih.gov The CFU-S assay is a method used to assess the functional capacity of hematopoietic progenitors. escholarship.orgnih.gov This enrichment of earlier-stage CFU-S further supports the hypothesis that this compound blocks the differentiation of very primitive progenitors. nih.gov this compound did not inhibit colony formation by bone marrow cells stimulated by exogenous growth factors and did not decrease the production of growth factors by stromal cells in the cultures. nih.gov

Preclinical Assessment of Mofarotene S Biological Efficacy

In Vitro Studies in Defined Cellular Systems

Long-Term Culture Initiating Cell Survival

Apoptotic Induction in Specific Lymphoma Cell Lines (e.g., Burkitt's lymphoma)

Research indicates that mofarotene can induce apoptotic responses in specific lymphoma cell lines, including Burkitt's lymphoma (BL) cells nih.govmedchemexpress.com. Studies have shown that this compound (Ro 40-8757) elicits strong antiproliferative and apoptotic effects in most established BL cell lines and primary BL cells nih.gov. This this compound-induced apoptosis is associated with several key cellular events, including mitochondrial membrane depolarization, the activation of caspase-3 and caspase-9, and an increase in the production of reactive oxygen species nih.govmedchemexpress.com. These effects appear to be linked to a temporary decrease in intracellular ATP content, potentially favored by a downregulation of NADH dehydrogenase subunit-1, a component of Mitochondrial Respiratory Chain (MRC) Complex I nih.gov. Inhibition of the MRC with thenoyltrifluoroacetone was found to suppress both ATP recovery and apoptosis, supporting the notion that this compound's effects are mediated by changes in mitochondrial function nih.gov.

It has also been observed that EBV-carrying BL cell lines exhibited greater resistance to this compound-induced apoptosis compared to EBV-negative lines nih.gov. This increased resistance in EBV-infected cells, and those with ectopic LMP-1 expression, may be due to the upregulation of bcl-2, an anti-apoptotic protein nih.govfrontiersin.orgabbviescience.com.

Modulation of Mitogenesis in Non-Malignant Cell Types (e.g., Rat Aortic Smooth Muscle Cells)

Studies investigating the effects of retinoids, including synthetic analogs like this compound, on non-malignant cell types have revealed complex modulatory activities on mitogenesis. Research using cultured rat aortic smooth muscle cells (RASM) has demonstrated that retinoids can either stimulate or suppress mitogenesis depending on the experimental conditions nih.govjci.org. While specific data for this compound's direct effect on mitogenesis in rat aortic smooth muscle cells were not explicitly detailed in the provided search results, studies with other retinoids in this cell type offer insights into the potential mechanisms. For instance, all-trans retinoic acid (ATRA) has been shown to stimulate DNA synthesis and increase cell number in quiescent RASM cultures, while suppressing these activities in cultures stimulated with a mitogenic factor like endothelin nih.govjci.org. This suggests a context-dependent role for retinoids in modulating the proliferation of non-malignant vascular smooth muscle cells nih.govjci.org. The mechanisms involved in this dual activity appear to be divergent, with stimulation in quiescent cells potentially linked to increased cyclin D1 expression and suppression in stimulated cells correlating with the inhibition of extracellular signal-regulated kinase (ERK) activity nih.govjci.org.

In Vivo Studies in Established Animal Models

Chemoprevention of Carcinogenesis in Organ-Specific Models

This compound has been evaluated for its chemopreventive efficacy in in vivo models of carcinogenesis.

Oral Carcinogenesis (e.g., 4-Nitroquinoline (B1605747) 1-Oxide (4-NQO)-induced models in F344 rats)

The chemopreventive effect of dietary administration of this compound (Ro 40-8757) has been investigated in male F344 rats subjected to oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO) nih.govoup.com. This model is considered relevant for studying oral cancer chemoprevention due to its characteristics of multistage and multifocal carcinogenesis, mimicking aspects of human oral cancer development nih.govnih.gov.

Reduction of Neoplasm Incidence and Multiplicity

Dietary administration of this compound during the initiation phase of 4-NQO-induced oral carcinogenesis in F344 rats resulted in a significant reduction in the incidence and multiplicity of tongue neoplasms nih.gov. Specifically, feeding this compound at concentrations of 250 and 500 p.p.m. for 10 weeks, concurrently with 4-NQO administration, led to a substantial decrease in the occurrence of tongue neoplasms (squamous cell papilloma and carcinoma) by 32 weeks nih.gov. Compared to rats treated with 4-NQO alone, both doses of this compound caused a 78% reduction in the incidence of tongue neoplasms nih.gov. The incidence of tongue carcinoma was also significantly lower in the this compound-treated groups, with a 78% reduction at 250 p.p.m. and a 90% reduction at 500 p.p.m. compared to the 4-NQO alone group .

| Treatment Group | Incidence of Tongue Neoplasms (Squamous Cell Papilloma and Carcinoma) at 32 Weeks | Reduction (%) vs. 4-NQO Alone |

| 4-NQO Alone | 58% (11/19 rats) | - |

| 4-NQO + this compound (250 p.p.m.) | 13% (2/16 rats) | 78% |

| 4-NQO + this compound (500 p.p.m.) | 13% (2/16 rats) | 78% |

| Treatment Group | Incidence of Tongue Carcinoma at 32 Weeks | Reduction (%) vs. 4-NQO Alone |

| 4-NQO Alone | 58% (11/19 rats) | - |

| 4-NQO + this compound (250 p.p.m.) | 13% (2/16 rats) | 78% |

| 4-NQO + this compound (500 p.p.m.) | 6% (1/16 rats) | 90% |

Modulation of Preneoplastic Lesion Development (e.g., hyperplasia, dysplasia)

In addition to reducing the incidence of frank neoplasms, this compound treatment also significantly modulated the development of preneoplastic lesions in the 4-NQO-induced oral carcinogenesis model nih.gov. The incidence of both hyperplasia and dysplasia in the tongues of rats treated with 4-NQO together with this compound was significantly less than in the group treated with 4-NQO alone nih.gov. This indicates that this compound intervenes early in the carcinogenic process by suppressing the progression of precancerous changes .

| Treatment Group | Incidence of Hyperplasia at 32 Weeks | Incidence of Dysplasia at 32 Weeks |

| 4-NQO Alone | Significantly higher | Significantly higher |

| 4-NQO + this compound (250 p.p.m.) | Significantly lower | Significantly lower |

| 4-NQO + this compound (500 p.p.m.) | Significantly lower | Significantly lower |

The modulatory effects of this compound were also assessed through biomarkers of proliferation, including polyamine levels, the 5-bromodeoxyuridine-labeling index, and the number of silver-stained nucleolar organizer region proteins (AgNORs) per nucleus in the target epithelium nih.gov. Dietary treatment with this compound significantly decreased the expression of these three biomarkers, further supporting its inhibitory effect on cell proliferation during oral carcinogenesis nih.gov.

Alterations in Cell Proliferation Biomarkers (e.g., 5-bromodeoxyuridine-labeling index, silver stained nucleolar organizer region proteins (AgNORs))

This compound has been investigated for its effects on biomarkers associated with cell proliferation. In studies evaluating its chemopreventive effect on 4-nitroquinoline 1-oxide (4-NQO)-induced oral carcinogenesis in male F344 rats, this compound's modulatory effects on polyamine levels, the 5-bromodeoxyuridine (BrdU)-labeling index, and the number of silver stained nucleolar organizer region proteins (AgNORs) per nucleus were assessed in the target epithelium. nih.gov Dietary administration of this compound significantly decreased the expression of these three biomarkers. nih.gov The reduction in cell proliferation activity in the tongue squamous epithelium by dietary this compound may contribute to its tumor-reducing effect, consistent with observations in in vitro studies.

Mammary Carcinogenesis Models

Retinoids, including arotinoids like this compound, have demonstrated chemopreventive properties in various in vivo carcinogenesis models, including those for the breast. While arotinoids were reported to exhibit significant activity against the proliferation of human tumor cell lines, their inhibitory effect in in vivo tumorigenesis models was primarily reported in a rat mammary tumorigenesis model. Studies using the TG.NK transgenic mouse line, which expresses the c-neu breast cancer oncogene, have evaluated the effect of retinoid analogues on mammary cancer development. nih.gov In this model, the arotinoid Ro 40-8757 (this compound) inhibited the development of mammary tumors for the duration of the study. nih.gov This suggests a markedly higher inhibitory effect on mammary cancer development compared to other retinoids like 4-hydroxyphenyl retinamide (B29671) in this specific mouse model. nih.gov

Investigative Models for Other Carcinogen-Induced Organ Systems (e.g., skin, esophagus, respiratory tract, pancreas, urinary bladder, colon)

The chemopreventive properties of retinoids have been demonstrated in vivo studies across various carcinogen-induced organ systems, including the skin, esophagus, respiratory tract, pancreas, urinary bladder, and colon. this compound has specifically been investigated for its effect on oral carcinogenesis. nih.gov In a study using male F344 rats, dietary administration of this compound during the initiation phase of 4-NQO-induced oral carcinogenesis inhibited the development of tongue neoplasms (squamous cell papilloma and carcinoma) and significantly reduced the incidence of preneoplastic lesions (hyperplasia and dysplasia). nih.gov The suppressive effects of this compound in this oral carcinogenesis model were comparable to those observed in studies with other chemopreventive agents. These results suggest the potential application of this compound for cancer chemoprevention in the oral cavity, in addition to the breast. nih.gov

Evaluation of Antitumor Activity in Preclinical Models

This compound has shown considerable antitumor activity in various cancer cell lines in vitro. targetmol.com Preclinical studies evaluating antitumor activity often utilize animal models, such as xenograft or genetically engineered mouse models, to assess the efficacy of potential therapeutic agents in a living system. biogem.itthno.orgbiocytogen.comfrontiersin.orgnki.nlelifesciences.org

In rats bearing established chemically induced mammary tumors, this compound demonstrated a decrease in tumor growth after two weeks of administration. nih.gov By weeks 4 and 5, tumor burdens were significantly reduced, with a substantial percentage of animals becoming free of palpable tumors. nih.gov A comparative study indicated that this compound had high antitumor activity at doses where marked toxicity, observed with other retinoids like all-trans-retinoic acid, was not evident. nih.gov This suggests a potentially improved therapeutic index for this compound in this model. nih.gov

While the provided search results specifically detail this compound's effects in oral and mammary carcinogenesis models and its impact on proliferation biomarkers, the broader context of retinoid research and preclinical evaluation methods supports the investigation of such compounds for antitumor activity in various models relevant to different cancer types. biogem.itthno.orgbiocytogen.comfrontiersin.org

Pharmacokinetic and Adme Research of Mofarotene

Hepatic Metabolism and Biotransformation in In Vitro Systems

Hepatic metabolism is a primary route of biotransformation for many drugs, involving enzymatic processes that convert compounds into metabolites. nih.govresearchgate.net In vitro systems, such as isolated hepatocytes and liver microsomes, are widely used to study these metabolic pathways and predict in vivo behavior. researchgate.netnuvisan.commdpi.com

Comparative Metabolic Pathways Across Species (e.g., hepatocytes, liver microsomes)

Interspecies differences in drug metabolism are important to assess for selecting appropriate animal models for preclinical studies and predicting human pharmacokinetics. nih.goveuropa.euevotec.com Studies on mofarotene have investigated its metabolic profiles in liver microsomes and hepatocytes from various species, including mouse, rat, dog, cynomolgus monkey, and humans. nih.govnih.gov

These in vitro experiments revealed both qualitative and quantitative differences in this compound metabolism across the studied species. nih.gov Notably, the metabolic profiles observed with cynomolgus monkey liver samples were found to be similar to those obtained with human liver material. nih.gov While differences exist, rat and dog liver systems also provided metabolic profiles that showed good correlation with in vivo data from these species, supporting their use in toxicology studies. nih.gov

The use of both liver microsomes and hepatocytes offers complementary information. Liver microsomes, being a subcellular fraction rich in enzymes like cytochrome P450 (CYP), are useful for studying phase I metabolism. researchgate.netdomainex.co.uk Hepatocytes, as intact cells, provide a more complete picture, including phase II metabolism and the influence of cellular uptake. researchgate.netmdpi.com

Identification of Cytochrome P450 Isoenzymes Involved

Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the oxidative metabolism of many drugs. arupconsult.compsychdb.comgeekymedics.com Identifying the specific CYP isoenzymes involved in a compound's biotransformation is essential for predicting potential drug-drug interactions. nih.govarupconsult.com

Research using human liver microsomes has demonstrated the involvement of CYP enzymes in the metabolism of this compound. nih.gov CYP3A4 was identified as playing a major role in the metabolic biotransformation of this compound. nih.gov Additionally, CYP1A2 was suggested to be responsible for a minor metabolic pathway. nih.gov

Studies in rats also investigated the potential for this compound to induce certain CYP isoenzymes. These experiments indicated a clear induction of CYP1A1, with slight induction observed for CYP3A and CYP2B. nih.gov Repeated administration of this compound did not appear to affect CYP2E1 levels in rats. nih.gov

Determination of Intrinsic Clearance in Microsomal Assays

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver (or liver enzymes) to metabolize a drug in the absence of limitations like blood flow or protein binding. srce.hrresearchgate.net Microsomal stability assays are commonly used to determine in vitro intrinsic clearance, providing an early assessment of a compound's susceptibility to metabolic degradation. nuvisan.comdomainex.co.uksrce.hr

Studies on this compound have included the determination of intrinsic clearance using liver microsomes from different species. nih.gov The values for intrinsic clearance obtained from in vitro experiments with liver microsomes across the studied species (mouse, rat, dog, and human) were found to be within a two-fold range. nih.govresearchgate.net The dog, however, tended to show the lowest intrinsic clearance in vitro. nih.govresearchgate.net

While direct prediction of in vivo clearance from in vitro microsomal data can be complex and may require scaling factors and consideration of protein binding, these assays provide valuable insights into the potential rate of elimination. nih.govsrce.hrresearchgate.net

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for characterizing a drug candidate's absorption, distribution, metabolism, and excretion in a living system before human trials. altasciences.combiotechfarm.co.il These studies provide data on systemic exposure, tissue distribution, and clearance. frontiersin.orggoogleapis.com

Systemic Clearance and Bioavailability Determination

Systemic clearance refers to the volume of plasma cleared of the drug per unit of time and is a measure of the body's ability to eliminate the compound. Bioavailability is the fraction of an administered dose that reaches the systemic circulation unchanged. frontiersin.org

Pharmacokinetic studies of this compound have been conducted in mice, rats, and dogs following single intravenous and oral administrations. nih.govresearchgate.net The data from these studies indicated a similar disposition profile for this compound across these species. nih.govresearchgate.net this compound exhibited low clearance, which is consistent with observations of high bioavailability following oral administration in these animal models. nih.govresearchgate.net

While specific numerical values for systemic clearance and bioavailability for this compound in each species were mentioned as being part of the study data, detailed tables with these values were not directly available in the provided snippets. However, the qualitative description indicates low clearance and high oral bioavailability in mouse, rat, and dog models. nih.govresearchgate.net

Tissue Distribution and Volume of Distribution Characterization

Tissue distribution describes how a drug is distributed among different tissues and organs in the body. The volume of distribution (Vd) is a pharmacokinetic parameter that relates the total amount of drug in the body to the concentration of drug in the blood or plasma, providing an indication of how widely the drug is distributed in the tissues. researchgate.netfrontiersin.org

Preclinical pharmacokinetic studies in animal models, including those with this compound, characterize tissue distribution and estimate the volume of distribution. nih.govresearchgate.netresearchgate.net The studies in mice, rats, and dogs indicated a large volume of distribution for this compound. nih.govresearchgate.net A large volume of distribution suggests that the compound is extensively taken up by tissues outside of the plasma. nih.govresearchgate.netmmv.org

While detailed tissue distribution data (e.g., concentrations in specific organs) for this compound were not provided in the search results, the characterization of a large volume of distribution implies significant tissue uptake in the animal models studied. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10448073 |

Data Tables

Based on the available information, a detailed quantitative data table for all parameters across all species is not feasible. However, a summary of comparative findings can be presented.

Table 1: Summary of Comparative In Vitro Metabolism Findings for this compound

| Species | In Vitro System | Qualitative Metabolic Profile Similarity to Human | Quantitative Metabolic Profile Similarity to Human | Intrinsic Clearance (Relative) |

| Mouse | Liver Microsomes | Not specified as similar to human in snippets | Not specified as similar to human in snippets | Within 2-fold range of other species nih.gov |

| Rat | Liver Microsomes, Hepatocytes | Good correlation with in vivo data nih.gov | Good correlation with in vivo data nih.gov | Within 2-fold range of other species nih.gov |

| Dog | Liver Microsomes, Hepatocytes | Good correlation with in vivo data nih.gov | Good correlation with in vivo data nih.gov | Tended to be lowest nih.govresearchgate.net |

| Cynomolgus Monkey | Liver Microsomes | Similar nih.gov | Similar nih.gov | Not explicitly mentioned in snippets |

| Human | Liver Microsomes, Hepatocytes | - | - | Within 2-fold range of other species nih.gov |

Table 2: Summary of Preclinical Pharmacokinetic Findings for this compound in Animal Models

| Species | Systemic Clearance | Oral Bioavailability | Volume of Distribution |

| Mouse | Low nih.govresearchgate.net | High nih.govresearchgate.net | Large nih.govresearchgate.net |

| Rat | Low nih.govresearchgate.net | High nih.govresearchgate.net | Large nih.govresearchgate.net |

| Dog | Low nih.govresearchgate.net | High nih.govresearchgate.net | Large nih.govresearchgate.net |

Interspecies Pharmacokinetic Scaling and Prediction Methodologies

Interspecies pharmacokinetic scaling is a technique that utilizes pharmacokinetic data obtained from laboratory animals to predict pharmacokinetic parameters in humans nih.gov. This approach is based on the principle of allometry, which correlates physiological parameters with body size using a power function nih.gov. While allometric scaling can be effective for drugs that are eliminated from the body without significant metabolic transformation, its success is often limited for compounds that undergo extensive metabolism nih.govnih.gov.

This compound, being a compound that is exclusively eliminated through metabolism, has been utilized to evaluate and develop improved interspecies extrapolation methods nih.gov. Traditional allometric scaling methods, when applied to this compound, demonstrated limitations in accurately predicting human clearance nih.gov. Predictions for human clearance based solely on animal data without metabolic correction or using empirical correction factors resulted in values (2.7 and 0.6 ml/min/kg) that fell outside the range subsequently observed in healthy human volunteers (7.5 ± 4.0 ml/min/kg) nih.gov.

To address the challenges associated with predicting the pharmacokinetics of extensively metabolized compounds like this compound, new methodologies have been explored that integrate in vitro metabolic data into the scaling process nih.gov. One such approach involves incorporating metabolic data obtained from in vitro systems, such as liver microsomes or hepatocytes, into the allometric calculations nih.gov. This integration aims to provide a more rational basis for predicting the clearance of metabolized compounds in humans compared to existing empirical techniques nih.gov.

Studies involving this compound have shown that the inclusion of in vitro metabolic data significantly improved the accuracy of kinetic extrapolations from animals to humans nih.gov. When microsomal or hepatocyte data were integrated into the prediction, the resulting predicted human clearance values for this compound were 5.1 ml/min/kg and 4.2 ml/min/kg, respectively nih.gov. These values were considerably closer to the observed human clearance range compared to predictions made without the integration of in vitro metabolic data nih.gov.

The use of in vitro data from hepatocytes, in particular, has been investigated for predicting metabolic clearance in animals and humans for compounds like tolcapone, further supporting the concept of integrating in vitro data for improved interspecies scaling of metabolized drugs tandfonline.com. While allometric methods can be simple and widely used, particularly for renally cleared drugs, their predictability for hepatic clearance can be poor, and physiologically-based in vitro-in vivo (PB-IVIV) methods with human hepatocyte data appear to offer better predictions, although they may still require empirical scaling factors nih.govdntb.gov.ua.

The research on this compound highlights that for extensively metabolized compounds, simple allometric scaling based solely on in vivo animal data may not be sufficient for accurate human pharmacokinetic prediction. Integrating in vitro metabolic data represents a valuable strategy to enhance the accuracy of interspecies scaling methodologies for such drugs nih.gov.

Here is a table summarizing the predicted and observed human clearance values for this compound:

| Prediction Method | Predicted Human Clearance (ml/min/kg) | Observed Human Clearance (ml/min/kg) |

| Traditional Allometric Scaling (without correction) | 2.7 and 0.6 | 7.5 ± 4.0 |

| Allometric Scaling + In Vitro Microsome Data | 5.1 | 7.5 ± 4.0 |

| Allometric Scaling + In Vitro Hepatocyte Data | 4.2 | 7.5 ± 4.0 |

In Vitro-In Vivo Correlation (IVIVC) Development

In Vitro-In Vivo Correlation (IVIVC) involves establishing a predictive relationship between an in vitro property of a dosage form (such as dissolution rate) and an in vivo pharmacokinetic response (such as plasma concentration) vdoc.pub. In the context of drug metabolism and clearance prediction, IVIVC often refers to the use of in vitro metabolic data to predict in vivo metabolic clearance researchgate.net. This is also frequently referred to as In Vitro-In Vivo Extrapolation (IVIVE) researchgate.net.

For this compound, an extensively metabolized compound, the development of IVIVC has been explored primarily through the integration of in vitro metabolic data with in vivo pharmacokinetic observations nih.gov. As discussed in the context of interspecies scaling, incorporating in vitro metabolic rates from systems like liver microsomes or hepatocytes into pharmacokinetic models has been shown to improve the prediction of in vivo clearance nih.gov.

The study involving this compound demonstrated that integrating in vitro metabolic data from microsomes or hepatocytes into the extrapolation process from animal in vivo data to human in vivo pharmacokinetics enhanced the accuracy of the predictions nih.gov. This integration represents a form of IVIVC, where the in vitro metabolic characteristics are used to inform and improve the prediction of the in vivo pharmacokinetic behavior, specifically clearance nih.gov.

Predicting in vivo pharmacokinetic parameters, such as clearance, from in vitro data is a critical step in drug development researchgate.net. Methods for predicting in vivo clearance from intrinsic clearance data obtained in vitro have been developed and refined over time . These methods typically involve measuring the intrinsic clearance in vitro (e.g., using liver microsomes or hepatocytes) and then applying biological scaling factors and liver models to extrapolate these in vitro measures to predict the in vivo hepatic clearance researchgate.net.

While IVIVE (or IVIVC in this context) offers a rational approach to predict in vivo clearance, challenges exist. The accuracy of predictions can be influenced by factors such as the choice of the in vitro system (microsomes vs. hepatocytes), the estimation methods for intrinsic clearance and unbound fraction, and the potential need for empirical scaling factors dntb.gov.uaresearchgate.net. For instance, studies have indicated that using microsome data with certain IVIVE approaches can lead to underprediction of hepatic clearance dntb.gov.ua.

Despite these challenges, the research on this compound provides a specific example where the integration of in vitro metabolic data with in vivo animal data, a form of IVIVC/IVIVE, proved beneficial in improving the prediction of human pharmacokinetic parameters, particularly clearance, for a compound primarily eliminated by metabolism nih.gov. This underscores the value of developing robust IVIVC strategies based on metabolic data for a more accurate understanding and prediction of a drug's fate in the body.

Advanced Chemical Synthesis and Structure Activity Relationship Studies

Synthetic Routes and Methodological Innovations for Mofarotene

The synthesis of arotinoids, including compounds related to this compound, often involves complex organic chemistry methodologies. While specific detailed synthetic routes for this compound are not extensively detailed in the provided information, the synthesis of other arotinoid compounds, such as temarotene (B1681254) and arotinoid acid, has been reported to start with precursors like mixed (Z)-1,2-bis(organylchalcogene)-1-alkene wikipedia.org. General organic synthesis approaches, such as linear or convergent synthesis, are fundamental to constructing complex organic molecules like retinoids and arotinoids wikipedia.org. These processes involve sequential steps to build the target molecule, often utilizing synthetic intermediates wikipedia.org. Methodological innovations in organic synthesis continually aim to improve efficiency, yield, and selectivity. The characterization of newly synthesized organic compounds is a crucial part of the process, employing techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm their structure and properties wikipedia.org.

Design, Synthesis, and Biological Evaluation of this compound Analogs

The design and synthesis of analogs of bioactive compounds like this compound are central to medicinal chemistry, allowing for the systematic exploration of structure-activity relationships and the potential development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis of Arotinoids

Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemistry and drug discovery that investigates how variations in chemical structure correlate with changes in biological activity wikipedia.orgcollaborativedrug.com. For arotinoids, SAR studies have been instrumental in understanding which parts of the molecule are responsible for specific biological effects wikipedia.org. Modifications to the core arotinoid structure, such as the incorporation of heteroatoms (like oxygen, nitrogen, or sulfur) into the molecular framework, have been shown to influence toxicity and enhance desired activities, such as anticancer properties jscimedcentral.com. These studies have led to the synthesis of various heteroarotinoid analogs with significant biological activity jscimedcentral.com. This compound itself is an arotinoic acid derivative with a morpholine (B109124) structure in its polar head group, and its classification as an arotinoid suggests it has been subject to SAR investigations within this class of compounds nih.govwiley.com. SAR analysis helps guide the rational design of new compounds with improved potency, selectivity, and potentially reduced side effects collaborativedrug.comfiveable.me.

Comparative Biological Activity with Other Third-Generation Retinoids (e.g., Bexarotene (B63655), Adapalene, Tazarotene, Temarotene)

This compound belongs to the broader class of retinoids, which includes several generations of compounds with varying affinities for retinoid receptors. Third-generation retinoids are characterized by their more selective activity compared to earlier generations.

Bexarotene: A third-generation retinoid that selectively activates retinoid X receptors (RXRs) wikipedia.orgfishersci.caszabo-scandic.commybiosource.com. It has been used in the treatment of cutaneous T cell lymphoma wikipedia.orgfishersci.ca.

Adapalene: A third-generation topical retinoid primarily used for acne treatment. It selectively targets retinoic acid receptor beta (RARβ) and retinoic acid receptor gamma (RARγ) wikipedia.orgmims.comguidetopharmacology.org. Studies have indicated adapalene's effectiveness compared to other retinoids with potentially less irritation wikipedia.org. Adapalene has also shown stronger inhibitory effects on melanoma cells compared to other retinoids like all-trans-retinoic acid (ATRA), isotretinoin, acitretin, and bexarotene in specific studies sci-hub.se.

Tazarotene: A third-generation topical retinoid used for conditions like psoriasis and acne. It is a prodrug converted to tazarotenic acid, which binds to RARs with relative selectivity for RARβ and RARγ nih.govwikipedia.orgwikidata.orgfishersci.camims.com.

Temarotene: A synthetic arotinoid compound with reported immunosuppressive and immunostimulatory activities. It has also been studied as a chemopreventive agent and is known to act via retinoic acid receptors (RARs) wikipedia.orgnih.govtargetmol.com.

This compound, as an arotinoic acid derivative and retinoid receptor modulator, shares the characteristic of interacting with retinoid receptors with these other third-generation retinoids nih.govebi.ac.uk. Its reported activities include inducing differentiation and exhibiting antineoplastic activity, as well as inhibiting melanoma cell motility nih.gov. While a direct comprehensive comparative study of the biological activity of this compound with all these specific retinoids is not detailed in the provided snippets, its classification and described activities place it within the context of these receptor-mediated effects observed with other third-generation retinoids.

Development of Novel Retinoid Receptor Modulators

The retinoid receptors, primarily Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are nuclear receptors that regulate gene expression upon binding to retinoids tocris.comnih.gov. These receptors play crucial roles in various biological processes, including cell differentiation, proliferation, and apoptosis tocris.comnih.gov. The development of novel retinoid receptor modulators, including agonists, antagonists, and selective modulators, is an active area of research aimed at targeting these pathways for therapeutic benefit tocris.comkcl-mrcdtp.comnih.gov. This compound is identified as a retinoid receptor modulator, indicating its ability to influence the activity of these receptors ebi.ac.uk. Research continues to explore the potential of modulating RAR signaling for various applications, including in neurological conditions kcl-mrcdtp.com. The design and synthesis of new retinoid receptor modulators often involve understanding the complex interactions between the ligand structure and the receptor binding site, guided by SAR studies tocris.comnih.gov.

Contemporary Research Perspectives and Future Investigation Avenues

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide large-scale analyses of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.org. The integration of these technologies is crucial for a thorough understanding of mofarotene's mechanism of action at a systems level. For instance, transcriptomics, which involves the analysis of RNA transcripts, can reveal how this compound alters gene expression profiles, building upon its known interaction with RARs and subsequent influence on gene transcription nih.govpatsnap.comnih.gov. Differential screening of cDNA libraries, a technique used to identify genes that are differentially expressed between different cell states or in response to a stimulus like this compound, serves as an example of how transcriptomic approaches can be applied nih.govnumberanalytics.comcd-genomics.com. This method allows researchers to pinpoint specific genes whose expression is upregulated or downregulated following this compound treatment, providing clues about the downstream signaling pathways and cellular processes affected by the compound. Analyzing these changes can help elucidate the molecular basis for this compound's differentiation-inducing and anti-proliferative effects.

Exploration of this compound in Combination Research Strategies with Other Agents in Preclinical Models

Investigating this compound in combination with other therapeutic agents in preclinical models is a significant area of current research. Combination therapy is a common strategy in cancer treatment to address tumor heterogeneity and overcome potential resistance mechanisms harvard.edu. Preclinical studies, often utilizing cell cultures or animal models, are essential for evaluating the efficacy and potential synergistic or additive effects of drug combinations harvard.edunih.gov. While specific detailed findings on this compound combinations were not extensively detailed in the search results, the general principle involves assessing whether co-administration of this compound with other drugs, such as chemotherapeutics or targeted agents, leads to improved anti-tumor responses compared to single-agent treatment. This approach aims to leverage different mechanisms of action to more effectively target cancer cells and potentially reduce the likelihood of resistance development mdpi.com. Preclinical models, including various cancer cell lines and animal models, are instrumental in these studies to provide initial evidence of efficacy and explore potential interactions between this compound and partner agents nih.govncats.ioscispace.com.

Advanced Computational Modeling and Cheminformatics Applications

Advanced computational modeling and cheminformatics play an increasingly vital role in drug discovery and development, including research on compounds like this compound mtu.eduneovarsity.orgnih.gov. Cheminformatics involves the application of computational methods to analyze and interpret chemical data, enabling researchers to explore chemical space, predict properties, and design new compounds neovarsity.orgnih.gov. Computational modeling, including techniques like Density Functional Theory (DFT), can be used to study the molecular properties and interactions of this compound mdpi.comrsc.org. These methods can help predict how this compound binds to its targets, such as RARs, and understand the structural basis for its activity. Computational approaches can also be applied to predict physicochemical properties, which are relevant for understanding a compound's behavior in biological systems neovarsity.org. Furthermore, computational modeling can assist in the design of novel this compound analogs with potentially improved efficacy or selectivity.

Investigation of Novel Molecular Targets and Signaling Networks

While this compound is known to act through RARs, ongoing research seeks to identify potential novel molecular targets and understand its influence on broader signaling networks nih.govpatsnap.comnih.gov. Retinoid receptors, including RARs, function as nuclear receptors that regulate gene expression by forming heterodimers with retinoid X receptors (RXRs) and binding to specific DNA sequences patsnap.comnih.govnih.gov. However, the effects of retinoids can extend beyond direct transcriptional regulation and involve complex interactions within cellular signaling pathways nih.gov. Research suggests that this compound may influence mitochondrial function, with one study indicating its ability to down-regulate mitochondrial encoded NADH dehydrogenase subunit 1 (MtND1) expression in breast cancer cell lines carcinogenesis.com. MtND1 is a component of mitochondrial complex I, and its modulation by this compound could contribute to the compound's anti-proliferative effects carcinogenesis.com. Investigating such interactions and mapping the broader signaling networks affected by this compound can uncover new therapeutic targets and provide a more complete picture of its biological activity researchgate.netaacrjournals.orggoogle.comepo.org.

Development of Preclinical Biomarkers for Response and Mechanism

The development of preclinical biomarkers is crucial for predicting response to this compound treatment and understanding its underlying mechanisms in model systems pelagobio.comnih.gov. Biomarkers are measurable indicators that can be linked to disease mechanisms or drug activity pelagobio.com. In the context of preclinical research, biomarkers can help identify which models are most likely to respond to this compound, guide the selection of appropriate combination partners, and provide insights into the biological effects of the compound nih.gov. For a biomarker to be valuable, it should be directly related to the drug's mechanism of action or the disease process and be measurable in accessible biological samples pelagobio.com. Identifying preclinical biomarkers for this compound could involve analyzing changes in gene or protein expression profiles, detecting specific metabolic alterations, or monitoring phenotypic changes in cells or animal models that correlate with treatment response nih.govnih.gov. Such biomarkers can facilitate the rational design of future studies and potentially aid in the translation of preclinical findings to clinical applications.

Q & A

Q. What molecular mechanisms underlie Mofarotene's anti-proliferative effects in cancer cells?

this compound binds to retinoic acid receptors (RARs), altering gene expression to induce cell differentiation and reduce proliferation. Key pathways include upregulation of cyclin-dependent kinase inhibitors (p21, p27) and hypophosphorylation of retinoblastoma protein (Rb), leading to G1-phase cell cycle arrest . Unlike other retinoids, this compound also downregulates mitochondrial genes (e.g., NADH dehydrogenase subunit NDI), impairing energy metabolism in glucose-deprived conditions .

Q. Which experimental models are commonly used to study this compound's efficacy?

In vitro studies frequently employ pancreatic, breast, and hematopoietic cancer cell lines (e.g., BxPC3, MDA-MB-231) treated with this compound at concentrations ranging from 0.14 × 10⁻⁶ to 3.8 × 10⁻⁶ mol/L. Methods include:

- MTT assays for viability/proliferation .

- Flow cytometry for cell cycle analysis (e.g., G1-phase arrest) .

- Western blotting to assess protein expression (e.g., p21, p27, Rb) .

| Cell Line | Key Finding | Method | Reference |

|---|---|---|---|

| BxPC3 (Pancreatic) | IC₅₀ = 0.14 × 10⁻⁶ mol/L | MTT | |

| MDA-MB-231 (Breast) | NDI gene downregulation | cDNA screening |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's tissue-specific effects?

this compound inhibits pancreatic cancer proliferation via p21/p27 upregulation but blocks hematopoiesis by preventing progenitor cell maturation . To reconcile these findings:

- Compare RAR isoform expression across tissues (e.g., RARα vs. RARγ dominance).

- Assess mitochondrial gene regulation in non-cancerous vs. cancerous models .

- Use stromal co-culture systems to study microenvironmental influences .

Q. What methodological approaches distinguish RAR-dependent and RAR-independent mechanisms of this compound?

- Retinoid receptor antagonists : Test if RAR inhibition reverses anti-proliferative effects.

- Gene knockout models : Use CRISPR/Cas9 to delete RARs or mitochondrial genes (e.g., NDI).

- Transcriptomic profiling : Compare gene expression patterns with other retinoids (e.g., 9-cis retinoic acid) .

Q. How should researchers design experiments to evaluate this compound's synergy with other anti-cancer agents?

- Combination index assays : Determine additive, synergistic, or antagonistic effects using methods like Chou-Talalay analysis.

- Isobologram analysis : Quantify dose reductions achievable in combination therapies.

- In vivo xenograft models : Validate findings from cell line studies (e.g., notes synergy with interferon alpha-2a) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

Q. How can contradictory findings on mitochondrial gene regulation be contextualized?

this compound downregulates NDI in breast cancer cells but not fibroblasts . Consider:

- Cell-type-specific metabolic dependencies (e.g., Warburg effect in cancer cells).

- Time-course experiments to capture transient vs. sustained gene expression changes.

- Glucose deprivation assays to test metabolic vulnerabilities .

Experimental Design Considerations

Q. What controls are essential when studying this compound's impact on hematopoietic cells?

- Untreated stromal co-cultures to baseline hematopoietic output .

- Positive controls (e.g., all-trans retinoic acid) to compare RAR-mediated effects.

- Rescue experiments with growth factors (e.g., GM-CSF) to confirm progenitor cell inhibition .

Q. How can researchers optimize in vitro dosing to avoid cytotoxicity?

- Conduct pilot dose-ranging studies (e.g., 10⁻⁹ to 10⁻⁵ mol/L).

- Monitor cytotoxicity via LDH release assays alongside anti-proliferative effects.

- Use long-term culture-initiating cell (LTC-IC) assays for hematopoietic toxicity .

Emerging Research Directions

Q. What gaps exist in understanding this compound's role in tumor microenvironment modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.